molecular formula C19H29NO5S B12528028 4-Cyclohexylpiperidine-4-carboxylic acid--4-methylbenzene-1-sulfonic acid (1/1) CAS No. 674791-75-4

4-Cyclohexylpiperidine-4-carboxylic acid--4-methylbenzene-1-sulfonic acid (1/1)

Cat. No.: B12528028
CAS No.: 674791-75-4
M. Wt: 383.5 g/mol
InChI Key: WPULCNBYZGYPSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclohexylpiperidine-4-carboxylic acid–4-methylbenzene-1-sulfonic acid (1/1) is a compound that combines the structural features of cyclohexylpiperidine and methylbenzenesulfonic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexylpiperidine-4-carboxylic acid–4-methylbenzene-1-sulfonic acid (1/1) typically involves the reaction of 4-cyclohexylpiperidine-4-carboxylic acid with 4-methylbenzenesulfonic acid. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexylpiperidine-4-carboxylic acid–4-methylbenzene-1-sulfonic acid (1/1) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonic acid group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of sulfonamides or sulfonate esters.

Scientific Research Applications

4-Cyclohexylpiperidine-4-carboxylic acid–4-methylbenzene-1-sulfonic acid (1/1) has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 4-Cyclohexylpiperidine-4-carboxylic acid–4-methylbenzene-1-sulfonic acid (1/1) involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenylpiperidine-4-carboxylic acid
  • 4-Methylbenzenesulfonic acid
  • Cyclohexylpiperidine derivatives

Uniqueness

4-Cyclohexylpiperidine-4-carboxylic acid–4-methylbenzene-1-sulfonic acid (1/1) is unique due to its combined structural features, which confer specific chemical and biological properties

Properties

CAS No.

674791-75-4

Molecular Formula

C19H29NO5S

Molecular Weight

383.5 g/mol

IUPAC Name

4-cyclohexylpiperidine-4-carboxylic acid;4-methylbenzenesulfonic acid

InChI

InChI=1S/C12H21NO2.C7H8O3S/c14-11(15)12(6-8-13-9-7-12)10-4-2-1-3-5-10;1-6-2-4-7(5-3-6)11(8,9)10/h10,13H,1-9H2,(H,14,15);2-5H,1H3,(H,8,9,10)

InChI Key

WPULCNBYZGYPSH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CCC(CC1)C2(CCNCC2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.